molecular formula C7H4F3N3 B1400421 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1211514-97-4

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B1400421
M. Wt: 187.12 g/mol
InChI Key: ZMWLGKLNLHLZHY-UHFFFAOYSA-N
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Description

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound used in the synthesis of azaindoles . It is also known as “5-Amino-3-(trifluoromethyl)2-cyanopyridine” and “5-Amino-3-(trifluoromethyl)picolinonitrile” among other names .


Synthesis Analysis

Trifluoromethylpyridines, including “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” has been studied using density functional theory calculations . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is a solid with a melting point of 45-49 °C . Its empirical formula is C6H5F3N2 and its molecular weight is 162.11 .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, including 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Azaindoles

    • Field : Organic Chemistry .
    • Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile is employed in a convenient, one-pot, synthesis of azaindoles .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
  • Preparation of (trifluoromethyl)pyridyllithiums

    • Field : Organic Chemistry .
    • Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this preparation were not detailed in the source .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Field : Materials Science .
    • Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of metal-organic frameworks (MOFs) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
  • Synthesis of Methiodide Salts

    • Field : Organic Chemistry .
    • Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of methiodide salts .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
  • Preparation of (Trifluoromethyl)pyridyllithiums

    • Field : Organic Chemistry .
    • Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this preparation were not detailed in the source .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Field : Materials Science .
    • Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of metal-organic frameworks (MOFs) .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this synthesis were not detailed in the source .
  • Synthesis of Methiodide Salts

    • Field : Organic Chemistry .
    • Application Summary : 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile can be used in the synthesis of methiodide salts .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this synthesis were not detailed in the source .

Safety And Hazards

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridines, including “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile”, have a wide range of applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWLGKLNLHLZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Synthesis routes and methods

Procedure details

A solution of 5-(trifluoromethyl)pyridin-2-amine (3-a with R4=CF3, 1.6 g, 9.87 mmol) (Maybridge Chemical company, Cornwall, England) in N,N-dimethylformamide (30 mL) was treated at room temperature with silver sulfate (3.1 g, 9.87 mmol) and iodine (2.5 g, 9.87 mol). The reaction mixture was stirred for 14 h and filtered. The filtrated solution was concentrated in vacuo. The residue was chromatographed (SiO2, 25% ethyl acetate in hexanes) to give 5-(trifluoromethyl)-3-iodopyridin-2-amine (3-b, with R4=CF3). The iodide (3-b, with R4=CF3, 1.0 g, 3.47 mmol) and cuprous cyanide (CuCN, 78 g, 8.68 mmol) was dissolved in N,N-dimethylformamide (6 mL) and heated under the microwave at 100 C for 30 min, cooled to ambient temperature, and diluted with ethyl acetate. The precipitates were removed by filtration. The filtrated solution was partitioned between ethyl acetate and water. The organic layer was washed with brine, separated, dried (MgSO4) and concentrated in vacuo. Trituration of the residue with hexanes afforded the desired product, 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile (3-c, with R4=CF3). 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile (3-c, with R4=CF3, 545 mg, 29.2 mmol) was stirred in methanol (10 mL, saturated with ammonia) under hydrogen atmosphere in the presence of Pd/C (200 mg) overnight. The reaction mixture was filtered and the filtrate solution was concentrated in vacuo to afford the crude amine (3-d, with R4=CF3). A solution of (S)-2-phenylbutanoic acid (300 mg, 18.3 mmol) and diisopropylethylamine (888 uL, 52.4 mmol) in N,N-dimethylformamide (5 mL) was treated at room temperature with benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBop, 953 mg, 18.3 mmol). After 15 min, 3-(aminomethyl)-5-(trifluoromethyl)pyridin-2-amine (500 mg, 26.2 mmol) was added. The reaction mixture was stirred for 2 h, partitioned between ethyl acetate and 0.5N—NaOH. The aqueous layer was removed and the organic layer was washed with brine. The organic layer was separated, dried (MgSO4) and concentrated in vacuo to give the desired product (3-g); HRMS (M+1)=338.1405.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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